

A Comprehensive Spectroscopic and Chiroptical Analysis of (S)-(-)-Ethyl Leucate

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Compound of Interest

Compound Name: (S)-(-)-Ethyl Leucate

CAS No.: 60856-85-1

Cat. No.: B138012

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Ethyl Leucate, also known as ethyl (2S)-2-hydroxy-4-methylpentanoate, is a chiral ester of significant interest in various fields, including organic synthesis, flavor and fragrance chemistry, and as a building block in the development of pharmaceuticals. Its specific stereochemistry plays a crucial role in its biological activity and sensory properties. Accurate and comprehensive spectroscopic and chiroptical data are paramount for its unambiguous identification, quality control, and for understanding its interactions in chiral environments.

This technical guide provides a detailed analysis of the spectroscopic and chiroptical properties of **(S)-(-)-Ethyl Leucate**. As a senior application scientist, the following sections are structured to not only present the data but also to offer insights into the underlying principles and experimental considerations. This guide will delve into the interpretation of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it will explore the chiroptical properties that are fundamental to this stereoisomer. Each section includes predicted data based on established principles and data from analogous

compounds, detailed experimental protocols for data acquisition, and visual aids to facilitate understanding.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following numbering scheme for the atoms in **(S)-(-)-Ethyl Leucate** will be used throughout this guide.

Caption: Molecular structure of **(S)-(-)-Ethyl Leucate** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. For **(S)-(-)-Ethyl Leucate**, the ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for **(S)-(-)-Ethyl Leucate** are summarized in the table below. These predictions are based on the analysis of its chemical structure and data available for its racemic form, ethyl 2-hydroxy-4-methylpentanoate.[1]

Protons	Predicted δ (ppm)	Multiplicity	Integration	Assignment Rationale
H-1	~1.25	Triplet (t)	3H	Methyl protons of the ethyl group, coupled to the two methylene protons (H-2).
H-6', H-6''	~0.90	Doublet (d)	6H	Diastereotopic methyl protons of the isobutyl group, coupled to the methine proton (H-5).
H-5	~1.80	Nonet (m)	1H	Methine proton of the isobutyl group, coupled to the six methyl protons (H-6', H-6'') and the two methylene protons (H-4).
H-4	~1.50-1.70	Multiplet (m)	2H	Methylene protons adjacent to the chiral center, coupled to the methine proton (H-5) and the chiral center proton (H-3).
H-3	~4.10	Triplet (t) or Doublet of Doublets (dd)	1H	Proton on the chiral carbon, coupled to the adjacent methylene protons (H-4).

				The hydroxyl proton may or may not show coupling.
OH	Variable	Singlet (s, broad)	1H	Labile hydroxyl proton; its chemical shift is concentration and solvent dependent.
H-2	~4.20	Quartet (q)	2H	Methylene protons of the ethyl group, coupled to the three methyl protons (H-1).

Interpretation and Causality

The downfield shift of the H-2 protons (~4.20 ppm) is due to the deshielding effect of the adjacent ester oxygen. Similarly, the H-3 proton (~4.10 ppm) is shifted downfield due to the neighboring hydroxyl and ester groups. The complexity of the H-4 and H-5 signals arises from multiple couplings with neighboring protons. The broadness of the OH signal is a result of chemical exchange with residual water or other protic species in the solvent.

¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **(S)-(-)-Ethyl Leucate** will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of **(S)-(-)-Ethyl Leucate** are presented below, based on data for the racemic mixture.^[1]

Carbon Atom	Predicted δ (ppm)	Assignment Rationale
C-1	~14.0	Methyl carbon of the ethyl group.
C-6', C-6''	~22.0, ~23.0	Diastereotopic methyl carbons of the isobutyl group.
C-5	~24.5	Methine carbon of the isobutyl group.
C-4	~42.0	Methylene carbon adjacent to the chiral center.
C-2	~61.0	Methylene carbon of the ethyl group, deshielded by the ester oxygen.
C-3	~70.0	Chiral carbon, significantly deshielded by the attached hydroxyl and ester groups.
C=O	~175.0	Carbonyl carbon of the ester, exhibiting the most downfield shift.

Interpretation and Causality

The chemical shift of a carbon atom is highly dependent on its electronic environment. The carbonyl carbon (C=O) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. The chiral carbon (C-3) and the ethyl methylene carbon (C-2) are also significantly deshielded by the electronegative oxygen atoms. The aliphatic carbons of the isobutyl and ethyl groups appear in the upfield region of the spectrum, as expected.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key IR absorption bands predicted for **(S)-(-)-Ethyl Leucate** are listed below, with reference to typical absorption frequencies for α -hydroxy esters.[2]

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3450	Strong, Broad	O-H Stretch	Alcohol
~2960	Strong	C-H Stretch	Alkane
~1735	Strong, Sharp	C=O Stretch	Ester
~1200, ~1100	Strong	C-O Stretch	Ester and Alcohol

Interpretation and Causality

The broad, strong absorption around 3450 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The sharp, intense peak at approximately 1735 cm⁻¹ is indicative of the C=O stretching of the saturated ester. The C-H stretching vibrations of the alkyl groups are observed around 2960 cm⁻¹. The strong absorptions in the fingerprint region (around 1200-1100 cm⁻¹) are due to the C-O stretching vibrations of the ester and alcohol moieties.

Mass Spectrometry (MS)

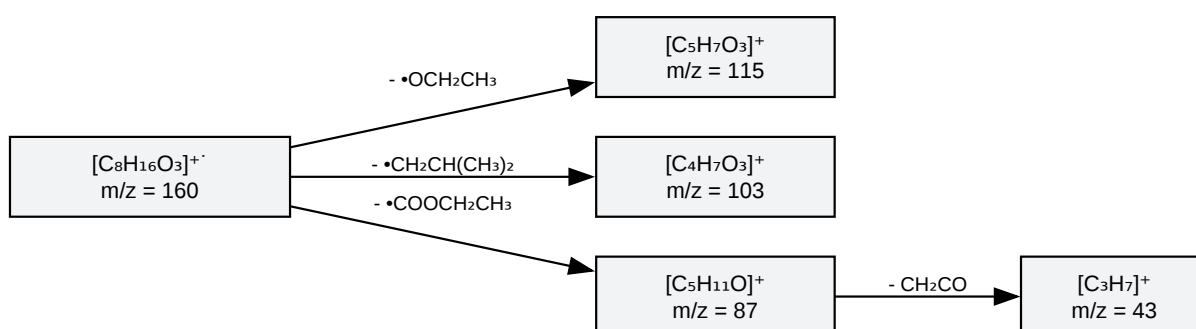
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation of the molecule.

Predicted Mass Spectrum Data

The predicted molecular ion and major fragment ions for **(S)-(-)-Ethyl Leucate** in an EI mass spectrum are outlined below. The fragmentation pattern is inferred from the structure and general fragmentation rules for esters and alcohols.[3]

m/z	Proposed Fragment
160	[M] ⁺ (Molecular Ion)
115	[M - OCH ₂ CH ₃] ⁺
103	[M - CH(CH ₃) ₂ CH ₂] ⁺
87	[M - COOCH ₂ CH ₃] ⁺
75	[HO=C(OH)CH ₂] ⁺
43	[CH(CH ₃) ₂] ⁺

Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **(S)-(-)-Ethyl Leucate** in EI-MS.

Chiroptical Properties

As a chiral molecule, **(S)-(-)-Ethyl Leucate** is optically active, meaning it rotates the plane of polarized light. This property is a direct consequence of its non-superimposable mirror image (enantiomer), (R)-(+)-Ethyl Leucate.

Specific Rotation

The specific rotation, $[\alpha]$, is a fundamental chiroptical property of a chiral compound and is a measure of its ability to rotate plane-polarized light. For **(S)-(-)-Ethyl Leucate**, the specific

rotation is expected to be negative, as indicated by the (-) designation. The magnitude of the specific rotation is a constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration) and is a key parameter for assessing enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of molecules containing chromophores. In **(S)-(-)-Ethyl Leucate**, the ester carbonyl group acts as a chromophore.

- $n \rightarrow \pi^*$ Transition: A weak, negative Cotton effect is predicted in the 210-240 nm region, corresponding to the $n \rightarrow \pi^*$ electronic transition of the carbonyl group.
- $\pi \rightarrow \pi^*$ Transition: A stronger Cotton effect is expected at shorter wavelengths (below 200 nm) due to the $\pi \rightarrow \pi^*$ transition.

The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule. Computational methods can be employed to predict the CD spectrum and correlate it with the absolute configuration.[4]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(S)-(-)-Ethyl Leucate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer's sample holder. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
- **^1H NMR Acquisition:**

- Set the spectral width to approximately 15 ppm.
- Use a 30-45 degree pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum.

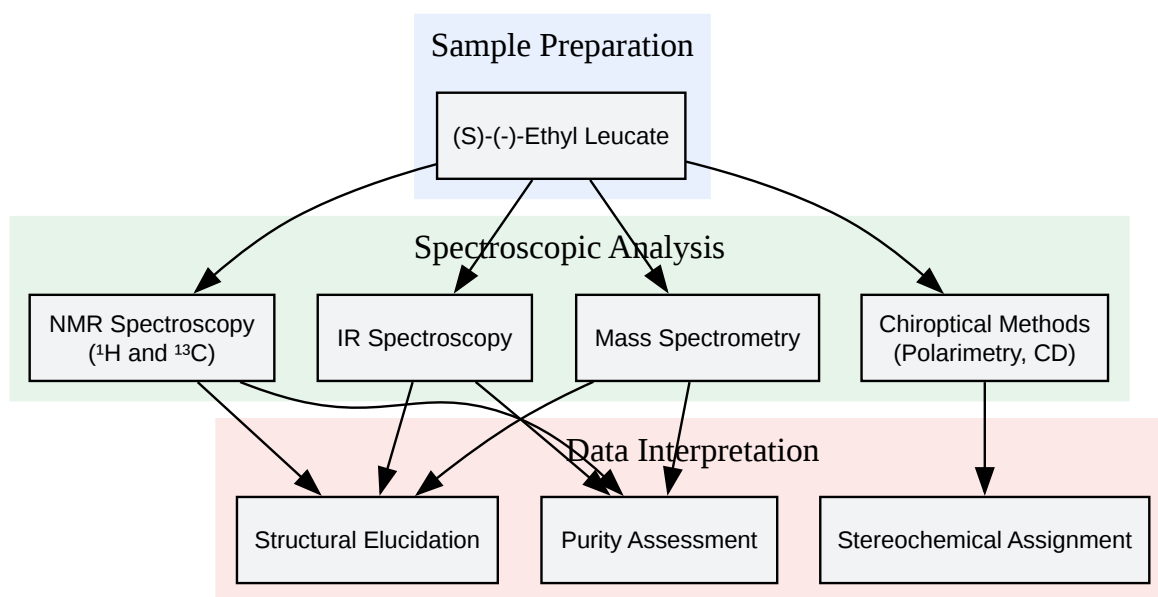
Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a small drop of **(S)-(-)-Ethyl Leucate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- Instrument Setup: Place the salt plates in the spectrometer's sample holder.
- Data Acquisition: Record a background spectrum of the empty IR beam path. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of **(S)-(-)-Ethyl Leucate** into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Overall Spectroscopic Analysis Workflow



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Caption: A generalized workflow for the comprehensive spectroscopic and chiroptical analysis of **(S)-(-)-Ethyl Leucate**.

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